3-Fluoro-4-methoxybenzenesulfonic acid

Catalog No.
S13871184
CAS No.
M.F
C7H7FO4S
M. Wt
206.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-methoxybenzenesulfonic acid

Product Name

3-Fluoro-4-methoxybenzenesulfonic acid

IUPAC Name

3-fluoro-4-methoxybenzenesulfonic acid

Molecular Formula

C7H7FO4S

Molecular Weight

206.19 g/mol

InChI

InChI=1S/C7H7FO4S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3,(H,9,10,11)

InChI Key

RFDRGMXLZNODEC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)O)F

3-Fluoro-4-methoxybenzenesulfonic acid is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a sulfonic acid group attached to a benzene ring. Its chemical formula is C7H7FO4SC_7H_7FO_4S with a molecular weight of 206.19 g/mol. This compound is notable for its unique combination of functional groups, which include an electron-withdrawing sulfonic acid and fluorine atom, alongside an electron-donating methoxy group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable in various synthetic applications and research fields .

  • Nucleophilic Aromatic Substitution: The presence of the fluorine atom allows for nucleophilic substitution reactions, where nucleophiles can replace the fluorine atom on the aromatic ring.
  • Sulfonation: The sulfonic acid group can be introduced onto other aromatic compounds through electrophilic aromatic substitution.
  • Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
  • Formation of Sulfonyl Chlorides: Reacting with thionyl chloride can yield sulfonyl chlorides, which are useful intermediates in organic synthesis .

Research indicates that 3-Fluoro-4-methoxybenzenesulfonic acid exhibits potential biological activities. It has been utilized in medicinal chemistry as an intermediate for synthesizing compounds aimed at treating various conditions, including Alzheimer's disease. Its unique electronic properties make it suitable for developing fluorescent probes for biological imaging and diagnostics. Additionally, derivatives of this compound have shown antimicrobial properties in studies involving oxadiazole derivatives .

The synthesis of 3-Fluoro-4-methoxybenzenesulfonic acid typically involves the following methods:

  • Sulfonation of 3-Fluoro-4-methoxyaniline or 3-Fluoro-4-methoxybenzene: This process is conducted using sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group onto the aromatic ring.
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors may be employed to maintain precise control over reaction conditions, enhancing yield and purity while minimizing by-products .

The applications of 3-Fluoro-4-methoxybenzenesulfonic acid span various fields:

  • Organic Synthesis: It serves as a key intermediate in the preparation of complex molecules and pharmaceuticals.
  • Fluorescent Probes: Its unique electronic properties allow its use in developing probes for biological imaging.
  • Medicinal Chemistry: The compound is pivotal in synthesizing drug candidates targeting specific enzymes or receptors.
  • Specialty Chemicals and Dyes: Its functional groups contribute to desired properties in the production of specialty chemicals and dyes .

The interaction mechanisms of 3-Fluoro-4-methoxybenzenesulfonic acid are primarily influenced by its functional groups:

  • The sulfonic acid group acts as an electron-withdrawing entity, affecting the reactivity of the aromatic system.
  • In biological contexts, it may interact with enzymes or receptors through hydrogen bonding, electrostatic interactions, or covalent bonding, modulating their activity and influencing biological pathways .

Several compounds share structural similarities with 3-Fluoro-4-methoxybenzenesulfonic acid. Here are some comparisons highlighting its uniqueness:

Compound NameKey FeaturesUniqueness
3-Fluoro-4-methoxybenzoic acidContains a carboxylic acid instead of a sulfonic acidLacks sulfonic functionality
4-Fluoro-3-methoxybenzenesulfonic acidDifferent positions for fluorine and methoxy groupsPositioning alters reactivity
3-Fluoro-4-methoxyphenylboronic acidContains a boronic acid groupBoronic functionality vs. sulfonic
3-Methoxybenzenesulfonic acidLacks fluorine substitutionAbsence of fluorine affects electronic properties

The unique combination of functional groups in 3-Fluoro-4-methoxybenzenesulfonic acid allows for versatile applications across chemical synthesis and biological research, distinguishing it from other similar compounds .

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

206.00490804 g/mol

Monoisotopic Mass

206.00490804 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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